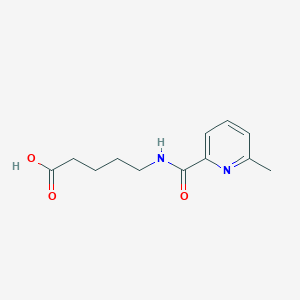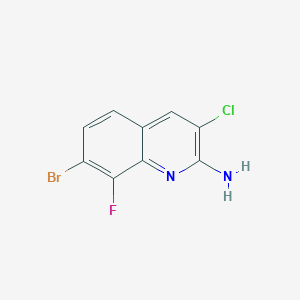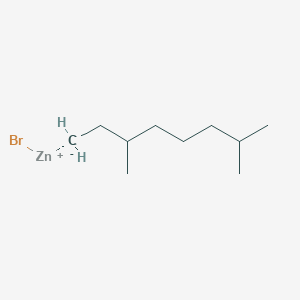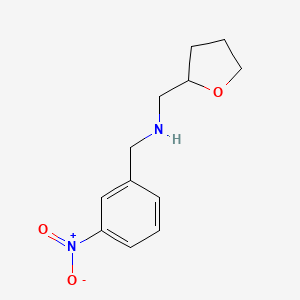
1-(3-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” is an organic compound that features a nitrobenzyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” typically involves the following steps:
Formation of the Nitrobenzyl Intermediate: The nitrobenzyl group can be introduced through nitration of benzyl derivatives.
Coupling with Tetrahydrofuran: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Using large-scale reactors to perform the nitration and coupling reactions.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which “N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways through its functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)amine
- N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)ethanamine
Uniqueness
- Structural Features : The combination of a nitrobenzyl group and a tetrahydrofuran ring.
- Reactivity : Unique reactivity patterns due to the presence of both nitro and tetrahydrofuran groups.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-4-1-3-10(7-11)8-13-9-12-5-2-6-17-12/h1,3-4,7,12-13H,2,5-6,8-9H2 |
InChI Key |
XJMGDFZISCNQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


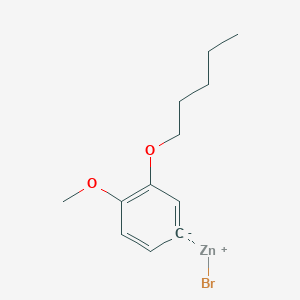
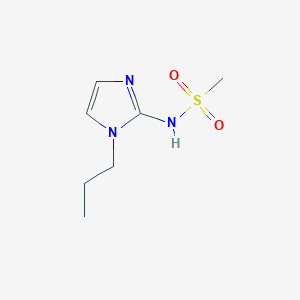
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
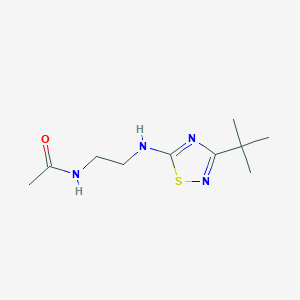

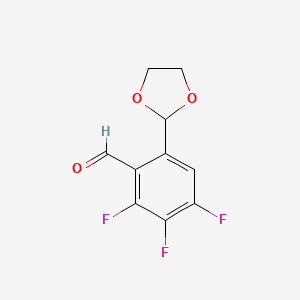
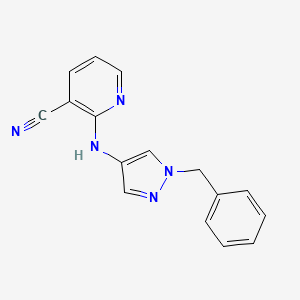
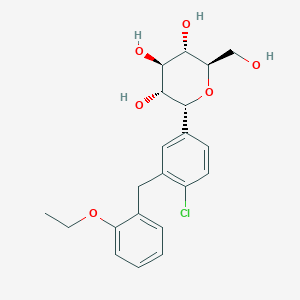
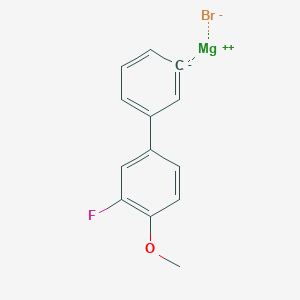
![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
